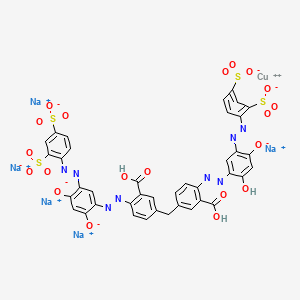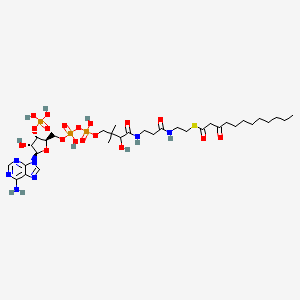
3-Oxododecanoyl-CoA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxododecanoyl-CoA is a long-chain acyl-CoA derivative that plays a crucial role in fatty acid metabolism. It is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 3-oxododecanoic acid . This compound is involved in various metabolic pathways and is a key intermediate in the beta-oxidation of fatty acids .
準備方法
Synthetic Routes and Reaction Conditions
3-Oxododecanoyl-CoA can be synthesized through the enzymatic reaction involving long-chain acyl-CoA synthase. This enzyme catalyzes the formation of this compound from 3-oxododecanoic acid and coenzyme A . The reaction typically occurs under physiological conditions, with the presence of ATP and magnesium ions to facilitate the activation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound is less common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using recombinant DNA technology to express the necessary enzymes in microbial hosts such as Escherichia coli .
化学反応の分析
Types of Reactions
3-Oxododecanoyl-CoA undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxododecanoic acid.
Reduction: It can be reduced to form dodecanoyl-CoA.
Substitution: It can participate in substitution reactions where the CoA moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and NAD+.
Reduction: Reducing agents such as NADH or FADH2 are typically used.
Substitution: Various nucleophiles can be used to replace the CoA moiety under mild conditions.
Major Products
Oxidation: 3-oxododecanoic acid.
Reduction: Dodecanoyl-CoA.
Substitution: Various substituted acyl-CoA derivatives.
科学的研究の応用
3-Oxododecanoyl-CoA has several scientific research applications:
作用機序
3-Oxododecanoyl-CoA exerts its effects by participating in the beta-oxidation pathway of fatty acids. It is converted to acetyl-CoA through a series of enzymatic reactions, which then enters the citric acid cycle to produce energy. The molecular targets involved include acyl-CoA dehydrogenase, enoyl-CoA hydratase, and beta-ketothiolase . These enzymes catalyze the sequential oxidation, hydration, and cleavage of this compound, leading to the formation of acetyl-CoA and shorter acyl-CoA derivatives .
類似化合物との比較
Similar Compounds
3-Oxodecanoyl-CoA: A shorter-chain analog involved in similar metabolic pathways.
Dodecanoyl-CoA: The reduced form of 3-oxododecanoyl-CoA.
3-Oxotetradecanoyl-CoA: A longer-chain analog with similar biochemical properties.
Uniqueness
This compound is unique due to its specific chain length and the presence of a keto group at the third carbon position. This structural feature allows it to participate in specific enzymatic reactions that are not possible with other acyl-CoA derivatives . Its role in the beta-oxidation pathway and its involvement in various metabolic processes make it a valuable compound for research and industrial applications .
特性
CAS番号 |
78303-19-2 |
|---|---|
分子式 |
C33H56N7O18P3S |
分子量 |
963.8 g/mol |
IUPAC名 |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxododecanethioate |
InChI |
InChI=1S/C33H56N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-20,22,26-28,32,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t22-,26-,27-,28?,32-/m1/s1 |
InChIキー |
HQANBZHVWIDNQZ-IIZVUBDFSA-N |
異性体SMILES |
CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
正規SMILES |
CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


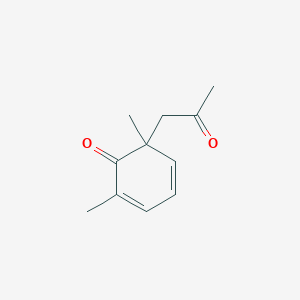
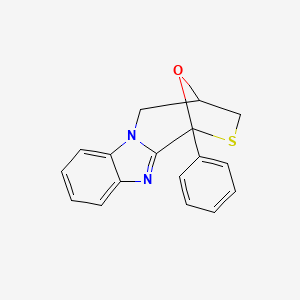

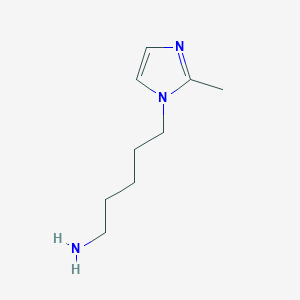

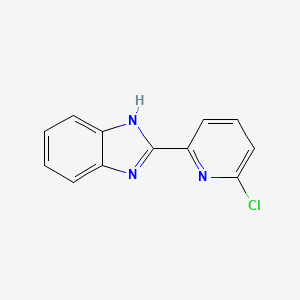
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)


![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
